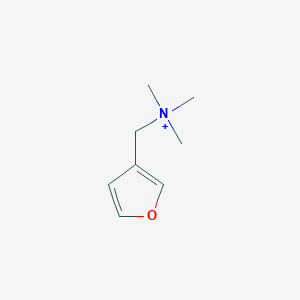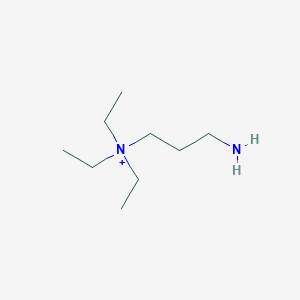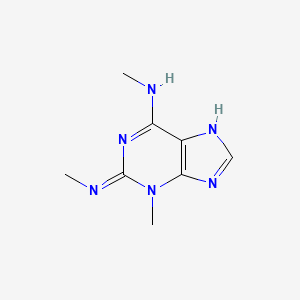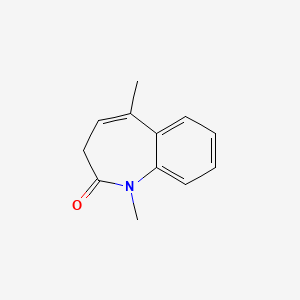![molecular formula C19H13NO3 B14324659 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 111783-15-4](/img/structure/B14324659.png)
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core with a methoxyphenyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile include:
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: Known for its non-linear optical properties.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
2-(4-Methoxyphenyl)ethanol: Commonly used in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
111783-15-4 |
|---|---|
Formule moléculaire |
C19H13NO3 |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C19H13NO3/c1-22-14-9-6-13(7-10-14)8-11-15-16-4-2-3-5-18(16)23-19(21)17(15)12-20/h2-11H,1H3 |
Clé InChI |
PGTZQZYCCUIUOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=C(C(=O)OC3=CC=CC=C32)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)







![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)




